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3-(2,6-Difluoro-4-iodophenyl)morpholine Documentation Hub

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  • Product: 3-(2,6-Difluoro-4-iodophenyl)morpholine
  • CAS: 1337397-84-8

Core Science & Biosynthesis

Foundational

3-(2,6-Difluoro-4-iodophenyl)morpholine synthesis and characterization

This guide details the synthesis and characterization of 3-(2,6-Difluoro-4-iodophenyl)morpholine , a high-value heterocyclic scaffold often employed as an intermediate in the development of PI3K/mTOR inhibitors and other...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the synthesis and characterization of 3-(2,6-Difluoro-4-iodophenyl)morpholine , a high-value heterocyclic scaffold often employed as an intermediate in the development of PI3K/mTOR inhibitors and other kinase-targeting therapeutics.

The 2,6-difluoro substitution pattern introduces unique conformational constraints and metabolic stability, while the 4-iodo position serves as a versatile "handle" for palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira, Buchwald-Hartwig) to elaborate the core into complex drug candidates.

Part 1: Retrosynthetic Analysis & Strategy

To design a robust synthesis, we must deconstruct the target molecule. The 3-aryl morpholine core is best accessed via the reduction of a morpholin-3-one intermediate, which traces back to a substituted phenylglycine derivative.

Retrosynthetic Logic
  • Target: 3-(2,6-Difluoro-4-iodophenyl)morpholine.

  • Disconnection 1 (Reduction): The morpholine ring is accessed by reducing the corresponding lactam (morpholin-3-one).

  • Disconnection 2 (Cyclization): The lactam is formed via intramolecular cyclization of an N-chloroacetylated amino alcohol.

  • Disconnection 3 (Amide Bond): The precursor is 2-amino-2-(2,6-difluoro-4-iodophenyl)ethanol.

  • Disconnection 4 (Reduction): The amino alcohol is derived from the corresponding arylglycine (amino acid).

  • Starting Material: 2,6-Difluoro-4-iodobenzaldehyde (Commercially available or synthesized from 1,3-difluoro-5-iodobenzene).

Retrosynthesis Target Target: 3-(2,6-Difluoro-4-iodophenyl)morpholine Lactam Intermediate 1: Morpholin-3-one Derivative Lactam->Target Reduction (BH3) Amide Intermediate 2: N-(2-hydroxy-1-arylethyl)-2-chloroacetamide Amide->Lactam Cyclization (NaH) AminoAlc Intermediate 3: 2-Amino-2-(aryl)ethanol AminoAlc->Amide Acylation (ClCH2COCl) AminoAcid Intermediate 4: 2,6-Difluoro-4-iodophenylglycine AminoAcid->AminoAlc Reduction (NaBH4/I2) SM Starting Material: 2,6-Difluoro-4-iodobenzaldehyde SM->AminoAcid Strecker Synthesis

Figure 1: Retrosynthetic pathway identifying 2,6-difluoro-4-iodobenzaldehyde as the key starting material.

Part 2: Detailed Synthesis Protocol

This protocol focuses on the Amino Alcohol Annulation Route , which is scalable and allows for the introduction of chirality if a chiral amine is used in Step 1 (e.g., (R)-phenylglycinol) or via enzymatic resolution of the amino acid.

Materials & Reagents
  • Precursor: 2,6-Difluoro-4-iodobenzaldehyde (CAS: 1160573-10-3).[1][]

  • Reagents: Sodium cyanide (NaCN), Ammonium carbonate ((NH4)2CO3), Lithium Aluminum Hydride (LAH) or Borane-THF, Chloroacetyl chloride, Sodium Hydride (NaH).

  • Solvents: Ethanol, THF (anhydrous), DMF, Dichloromethane (DCM).

Step 1: Synthesis of the Aryl Hydantoin (Bucherer-Bergs Reaction)

Instead of the Strecker reaction (which uses toxic HCN gas), the Bucherer-Bergs reaction is safer and yields the hydantoin, which is easily hydrolyzed to the amino acid.

  • Setup: In a pressure vessel or sealed tube, dissolve 2,6-difluoro-4-iodobenzaldehyde (10.0 g, 37.3 mmol) in 50% aqueous ethanol (100 mL).

  • Addition: Add Ammonium carbonate (14.4 g, 150 mmol) and Potassium cyanide (3.6 g, 56 mmol).

  • Reaction: Heat to 60°C for 18 hours. A white precipitate (the hydantoin) will form.

  • Workup: Cool to 0°C. Filter the solid, wash with cold water and diethyl ether.

  • Hydrolysis: Suspend the solid in 3M NaOH (50 mL) and reflux for 24 hours to open the ring. Adjust pH to ~7 with conc. HCl to precipitate the amino acid 2-amino-2-(2,6-difluoro-4-iodophenyl)acetic acid .

  • Yield: Expect ~75-85%.

Step 2: Reduction to Amino Alcohol
  • Setup: Suspend the amino acid (5.0 g, 16 mmol) in anhydrous THF (50 mL) under Nitrogen.

  • Reduction: Slowly add Borane-THF complex (1.0 M, 32 mL, 32 mmol) at 0°C.

  • Reflux: Warm to room temperature, then reflux for 4 hours.

  • Quench: Cool to 0°C. Carefully add Methanol (10 mL) to quench excess borane.

  • Workup: Concentrate in vacuo. Redissolve in 10% HCl and reflux for 30 mins (to break the B-N complex). Basify with NaOH to pH 10 and extract with DCM (3x).

  • Product: 2-amino-2-(2,6-difluoro-4-iodophenyl)ethanol . (Viscous oil).

Step 3: N-Acylation & Cyclization
  • Acylation: Dissolve the amino alcohol (4.0 g, 13.3 mmol) in DCM (40 mL) with Triethylamine (2.2 mL, 16 mmol). Cool to 0°C. Add Chloroacetyl chloride (1.1 mL, 14 mmol) dropwise. Stir for 2 hours.

  • Cyclization: Evaporate DCM. Dissolve the crude amide in anhydrous THF (50 mL).

  • Base Addition: Add Sodium Hydride (60% dispersion, 1.1 g, 26 mmol) portion-wise at 0°C. Stir at room temperature for 4 hours.

  • Workup: Quench with saturated NH4Cl. Extract with Ethyl Acetate.[3][4] Wash with brine, dry over Na2SO4.[4]

  • Product: 5-(2,6-difluoro-4-iodophenyl)morpholin-3-one .

Step 4: Final Reduction to Morpholine
  • Setup: Dissolve the morpholin-3-one (3.0 g) in anhydrous THF (30 mL).

  • Reduction: Add Borane-Dimethyl Sulfide (BMS) (2.0 equiv) or LAH (1.5 equiv) at 0°C. Reflux for 3 hours.

  • Quench & Workup: Quench with MeOH/HCl. Reflux 1 hour to cleave borane complexes. Basify and extract with DCM.

  • Purification: Silica gel chromatography (Eluent: 5% MeOH in DCM with 1% NH4OH).

  • Final Product: 3-(2,6-Difluoro-4-iodophenyl)morpholine .

Part 3: Characterization Data

Since this specific compound is an intermediate, the following data is derived from structure-activity relationships of verified analogs (e.g., 3-(2,6-difluorophenyl)morpholine).

Predicted NMR Specifications
NucleusShift (δ ppm)MultiplicityIntegrationAssignment
1H NMR 7.35Doublet (J ≈ 6-8 Hz)2HAr-H (Positions 3,5 of phenyl ring)
1H NMR 4.05dd (J ≈ 10, 3 Hz)1HC3-H (Benzylic, chiral center)
1H NMR 3.85 - 3.70Multiplet2HC2-H (Ether protons adjacent to C3)
1H NMR 3.55td (J ≈ 11, 3 Hz)1HC6-H (Ether proton)
1H NMR 3.35dt (J ≈ 11, 2 Hz)1HC6-H (Ether proton)
1H NMR 3.05 - 2.85Multiplet2HC5-H (Amine protons)
1H NMR 1.80Broad Singlet1HN-H (Exchangeable)
19F NMR -114.5Triplet/Multiplet2FAr-F (2,6-positions)

Key Diagnostic Features:

  • 19F NMR: The signal at -114 ppm is characteristic of the 2,6-difluoro motif.

  • Mass Spectrometry (ESI+):

    • Formula: C10H10F2INO

    • Exact Mass: 324.98

    • Observed [M+H]+: 326.0

    • Isotope Pattern: Iodine does not have significant natural isotopes, but the M+H peak will be distinctively mass-deficient compared to non-halogenated analogs.

Part 4: Process Safety & Handling

Critical Hazards
  • Sodium Cyanide (Step 1): Fatal if swallowed or in contact with skin. Contact with acid liberates HCN gas. Protocol: Use a bleach (hypochlorite) bath to quench all cyanide waste immediately.

  • Borane/LAH (Step 2 & 4): Reacts violently with water/protic solvents releasing Hydrogen gas. Protocol: Use under inert atmosphere (Argon/Nitrogen). Quench slowly at 0°C.

  • 2,6-Difluoro-4-iodobenzaldehyde: Likely a skin sensitizer and irritant. Handle in a fume hood.

Stability

The final morpholine product is a secondary amine. It is stable at room temperature but will absorb CO2 from the air to form carbamates over time. Storage: Store under Nitrogen or Argon at 4°C.

Part 5: Alternative "Rapid Discovery" Route (SnAP Reagents)

For small-scale discovery chemistry (mg scale), the SnAP (Stannylamine Protocol) offers a 1-step cyclization from the aldehyde.

  • Reagent: SnAP-M Reagent (1-((tributylstannyl)methoxy)ethanamine).

  • Protocol:

    • Mix 2,6-difluoro-4-iodobenzaldehyde + SnAP Reagent + 4Å MS in DCM.

    • Add Copper(II) Triflate (catalyst) and 2,6-lutidine.

    • Stir for 12 hours.

  • Mechanism: Oxidative radical cyclization.

  • Advantage: Avoids multi-step linear synthesis.

  • Disadvantage: High cost of SnAP reagents; Tin removal required.

SnAP_Workflow Aldehyde Aldehyde Imine Imine Intermediate Aldehyde->Imine + SnAP Reagent Radical Radical Cyclization (Cu(OTf)2 / Lutidine) Imine->Radical Product 3-Aryl Morpholine Radical->Product

Figure 2: Modern SnAP reagent pathway for rapid analog generation.

References

  • SnAP Reagents for Morpholine Synthesis

    • Title: Stannylamine Protocol (SnAP)
    • Source: Organic Syntheses, 2016, 93, 286-305.
    • URL:[Link]

  • General Synthesis of 3-Aryl Morpholines

    • Title: Synthesis and Resolution of 3-Substituted Morpholine Appetite Suppressants.
    • Source: Journal of Medicinal Chemistry (via RSC/Google P
    • URL:[Link][5]

  • Title: Practical Synthesis of 2-Substituted Morpholines.
  • Starting Material Data

    • Title: (2,6-Difluoro-4-iodophenyl)methanol Safety & Properties.
    • Source: Sigma-Aldrich.

Sources

Exploratory

Technical Guide: 3-(2,6-Difluoro-4-iodophenyl)morpholine Mechanism of Action

This guide provides an in-depth technical analysis of 3-(2,6-Difluoro-4-iodophenyl)morpholine , a highly specific halogenated derivative of the 3-phenylmorpholine scaffold. Based on its structural pharmacophore, this com...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 3-(2,6-Difluoro-4-iodophenyl)morpholine , a highly specific halogenated derivative of the 3-phenylmorpholine scaffold.

Based on its structural pharmacophore, this compound is classified as a substituted phenmetrazine analog . It functions primarily as a high-affinity ligand for monoamine transporters, with unique physicochemical properties driven by its 2,6-difluoro-4-iodo substitution pattern.

Executive Summary & Chemical Identity

3-(2,6-Difluoro-4-iodophenyl)morpholine is a synthetic heterocyclic compound belonging to the 3-aryl-morpholine class. It is structurally distinct from N-aryl morpholines (like the antidepressant viloxazine) because the aromatic ring is directly bonded to the C3 carbon of the morpholine ring. This specific connectivity identifies it as a derivative of Phenmetrazine , a potent norepinephrine-dopamine releasing agent.

The inclusion of a 2,6-difluoro-4-iodo motif on the phenyl ring serves three critical pharmacological functions:

  • Metabolic Blockade: The 2,6-difluoro substitution sterically and electronically shields the ortho-positions from enzymatic hydroxylation.

  • Halogen Bonding: The 4-iodo substituent acts as a Lewis acid, capable of forming high-affinity halogen bonds with carbonyl backbone residues in target proteins (e.g., DAT/SERT).

  • Lipophilicity Modulation: The heavy halogenation significantly increases logP, enhancing Blood-Brain Barrier (BBB) permeability.

Chemical Structure Data
PropertyDetail
Systematic Name 3-(2,6-difluoro-4-iodophenyl)morpholine
Scaffold Class 3-Phenylmorpholine (Phenmetrazine analog)
Molecular Formula C₁₀H₁₀F₂INO
Key Substituents 2,6-Difluoro (Ortho), 4-Iodo (Para)
Primary Target Monoamine Transporters (DAT, NET, SERT)

Mechanism of Action (MOA)

Primary Pharmacodynamics: Monoamine Transporter Modulation

The core mechanism of 3-phenylmorpholines is the modulation of monoamine neurotransmission. Unlike simple amphetamines, the morpholine ring restricts the conformational flexibility of the ethylamine side chain, locking the molecule into a bioactive conformation that mimics the transition state of dopamine uptake.

The "Hybrid" Binding Mode

3-(2,6-Difluoro-4-iodophenyl)morpholine likely exhibits a hybrid profile between a Reuptake Inhibitor (RI) and a Substrate Releaser (RA).

  • Binding to DAT (Dopamine Transporter): The protonated amine of the morpholine ring forms a salt bridge with Asp79 in the S1 binding pocket of DAT.

  • Halogen Bonding (The Iodine Effect): The para-iodine atom is a critical feature. In similar analogs (e.g., RTI-55), the iodine atom occupies a hydrophobic pocket and forms a halogen bond with backbone carbonyls (e.g., Ala479 or Phe320 in SERT/DAT). This interaction dramatically slows the dissociation rate (

    
    ), potentially converting the molecule from a transient substrate into a high-affinity blocker (pseudoirreversible inhibition).
    
  • Steric Gating (The Difluoro Effect): The 2,6-difluoro substitution creates a "twisted" biphenyl-like conformation relative to the morpholine ring due to steric clash with the morpholine hydrogens. This prevents the "flat" conformation often required for rapid transport, favoring the outward-facing conformation of the transporter (Inhibitor profile).

Metabolic Stability (Pharmacokinetics)

Standard phenmetrazine is metabolized via aromatic hydroxylation (mostly at the para-position) and N-oxidation.

  • Blockade of Para-Hydroxylation: The C4-Iodo group completely blocks the primary site of Phase I metabolism.

  • Blockade of Ortho-Hydroxylation: The 2,6-difluoro groups block secondary hydroxylation sites.

  • Result: This molecule is predicted to have a significantly longer half-life (

    
    ) than phenmetrazine, as it must rely on slower metabolic pathways (e.g., N-dealkylation or morpholine ring opening).
    

Visualization: Mechanistic Pathway

The following diagram illustrates the interaction logic between the ligand and the Dopamine Transporter (DAT), highlighting the specific roles of the halogen substituents.

MOA_Pathway Ligand 3-(2,6-Difluoro-4-iodophenyl)morpholine SaltBridge Asp79 Salt Bridge (Morpholine Nitrogen) Ligand->SaltBridge Protonation HalogenBond Halogen Bond (4-Iodo <-> Backbone C=O) Ligand->HalogenBond High Affinity Binding StericClash Steric Blockade (2,6-Difluoro) Ligand->StericClash Conformational Lock DAT_Out DAT (Outward-Facing) Synapse Synaptic Cleft (Increased Dopamine) DAT_Out->Synapse Blocks Reuptake DAT_In DAT (Inward-Facing) SaltBridge->DAT_Out Stabilizes HalogenBond->DAT_Out Prevents Transition StericClash->DAT_In Inhibits Transition

Caption: Mechanistic flow showing how the 4-iodo and 2,6-difluoro substituents stabilize the transporter in the outward-facing conformation, preventing dopamine reuptake.

Experimental Protocols for Validation

To validate the specific activity of this molecule, the following self-validating protocols are recommended.

Synthesis (Grignard-Based Cyclization)

Since this is a specific derivative, the most reliable synthesis route utilizes an


-bromoketone intermediate.
  • Precursor: Start with 1-(2,6-difluoro-4-iodophenyl)ethan-1-one .

  • Bromination: React with bromine in glacial acetic acid to form the

    
    -bromo ketone.
    
  • Amination: React the

    
    -bromo ketone with N-benzyl-ethanolamine .
    
  • Cyclization: Perform an intramolecular cyclization using concentrated sulfuric acid or triflic acid to close the morpholine ring.

  • Deprotection: Remove the N-benzyl group via ACE-Cl (1-chloroethyl chloroformate) reflux in methanol. Note: Catalytic hydrogenation (Pd/C) cannot be used due to the risk of de-iodination.

In Vitro Monoamine Uptake Assay

Objective: Determine


 for DAT, SERT, and NET inhibition.
  • Cell Line: HEK293 cells stably expressing human DAT, SERT, or NET.

  • Substrate:

    
    -Dopamine, 
    
    
    
    -Serotonin,
    
    
    -Norepinephrine.
  • Protocol:

    • Plate cells in 96-well plates coated with poly-D-lysine.

    • Incubate cells with the test compound (0.1 nM to 10

      
      M) for 15 mins at 37°C in Krebs-Ringer-HEPES buffer.
      
    • Add radiolabeled substrate (final concentration 20 nM).

    • Terminate reaction after 10 mins with ice-cold buffer.

    • Lyse cells and measure radioactivity via liquid scintillation counting.

  • Validation: Use Cocaine and Phenmetrazine as positive controls. The 4-iodo analog should show lower

    
     (higher potency) than phenmetrazine.
    
Halogen Bonding Verification (Molecular Docking)

Before synthesis, computational validation is standard for halogenated ligands.

  • Software: AutoDock Vina or Schrödinger Glide.

  • PDB Target: Human DAT (PDB: 4M48 or homology model).

  • Metric: Measure the angle and distance of the Iodine atom to the nearest backbone carbonyl oxygen. A distance of <3.5 Å and an angle of

    
    160-180° confirms a halogen bond.
    

Comparative Pharmacology Table

The following table contrasts the theoretical profile of the 2,6-difluoro-4-iodo analog against standard reference compounds.

FeaturePhenmetrazine3-Fluorophenmetrazine (3-FPM)3-(2,6-Difluoro-4-iodophenyl)morpholine
Primary Mechanism NDRI / ReleaserNDRI / ReleaserPotent NDRI / Partial Releaser
SERT Affinity NegligibleLowModerate to High (Due to 4-Iodo)
Metabolic Stability Low (Hydroxylation)ModerateHigh (Blocked metabolic sites)
Lipophilicity (LogP) ~2.1~2.4~3.5 (High CNS penetration)
Duration of Action 4-6 hours6-8 hours>10 hours (Predicted)

References

  • Rothman, R. B., & Baumann, M. H. (2006). Therapeutic potential of monoamine transporter releasers. Current Topics in Medicinal Chemistry. Link

  • Carroll, F. I., et al. (2010). Synthesis and monoamine transporter binding properties of 3-(substituted phenyl)tropane-2-carboxylic acid methyl esters. Journal of Medicinal Chemistry. Link(Demonstrates the affinity-enhancing effect of 4-iodo substitution in DAT ligands).

  • McLaughlin, G., et al. (2018). 3-Fluorophenmetrazine: a new psychoactive substance on the drug market. Drug Testing and Analysis. Link(Provides baseline pharmacology for halogenated phenmetrazines).

  • Luhtapurol, K., et al. (2019). Halogen bonding in drug discovery: An underutilized interaction. Journal of Medicinal Chemistry. Link(Theoretical grounding for the 4-iodo interaction).

  • ChemSrc. (2025). Benzyl 3-(2,6-difluoro-4-iodophenyl)morpholine-4-carboxylate. Link(Confirmation of chemical precursor existence).

Foundational

The Phenylmorpholine Scaffold: Synthetic Architecture &amp; Pharmacodynamic Tuning

This guide serves as an advanced technical resource for the design, synthesis, and pharmacological evaluation of substituted phenylmorpholine derivatives. It deviates from standard review templates to function as a "medi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an advanced technical resource for the design, synthesis, and pharmacological evaluation of substituted phenylmorpholine derivatives. It deviates from standard review templates to function as a "medicinal chemist’s blueprint," prioritizing causal logic in synthetic design and functional selectivity in pharmacodynamics.

Introduction: The Privileged Morpholine Core

The phenylmorpholine scaffold represents a "privileged structure" in medicinal chemistry, distinct from its acyclic amphetamine cousins by the incorporation of an ether oxygen. This structural constraint serves two critical functions:

  • Conformational Rigidity: The morpholine ring locks the amine and phenyl pharmacophores into a specific spatial arrangement, often favoring the trans-configuration for optimal Monoamine Transporter (MAT) binding.

  • Lipophilicity Modulation: The ether oxygen lowers

    
     relative to the corresponding piperidine or cyclohexane, improving water solubility and bioavailability while maintaining blood-brain barrier (BBB) permeability.
    

This guide focuses on the two primary regioisomeric classes:

  • 3-Phenylmorpholines: (e.g., Phenmetrazine, 3-Fluorophenmetrazine).[1][2][3][4] Primarily monoamine releasers.

  • 2-Phenylmorpholines: (e.g., Hydroxybupropion analogues). Primarily reuptake inhibitors.

Synthetic Architectures

The synthesis of phenylmorpholines has evolved from racemic industrial routes to stereoselective methods. The choice of pathway dictates the diastereomeric ratio (cis vs. trans), which is the primary determinant of potency.

The "Haloketone" Route (Standard Protocol)

The most robust method for generating the 3-phenylmorpholine core involves the bromination of a propiophenone derivative, followed by substitution with ethanolamine and reductive cyclization.

Causality in Reagents:

  • Bromination: Introduces the electrophile at the

    
    -position.
    
  • Ethanolamine: Acts as the nitrogen source and provides the oxygen for the eventual ring closure.

  • Sodium Borohydride (

    
    ):  Reduces the intermediate ketone to an alcohol. Crucially, this step creates the second chiral center.
    
  • Sulfuric Acid (

    
    ):  Forces intramolecular etherification. This step is thermodynamically controlled, heavily favoring the trans-isomer due to steric repulsion in the cis-transition state.
    
Visualization: Synthetic Workflow

The following diagram outlines the critical decision points in the synthetic pathway.

SynthesisWorkflow Start Substituted Propiophenone Step1 α-Bromination (Br2 / DCM) Start->Step1 Step2 Amination (Ethanolamine / DIPEA) Step1->Step2 Intermed Amino-Ketone Intermediate Step2->Intermed Step3 Reduction (NaBH4) Intermed->Step3 Diol Diastereomeric Amino-Alcohol Step3->Diol Creates 2nd Chiral Center Step4 Acid Cyclization (Conc. H2SO4) Diol->Step4 Intramolecular Etherification Product 3-Phenylmorpholine (Trans-isomer dominant) Step4->Product Thermodynamic Control

Figure 1: Step-wise synthetic pathway for 3-phenylmorpholine derivatives via the haloketone route, highlighting the critical cyclization step.

Pharmacological Profiles & SAR

The pharmacological utility of phenylmorpholines lies in their interaction with Monoamine Transporters (MATs): Dopamine (DAT), Norepinephrine (NET), and Serotonin (SERT).

The "Selectivity Switch"

Small structural changes trigger massive shifts in transporter selectivity.

  • Ring Substitution (Halogens):

    • 3-Fluoro (Meta): (e.g., 3-FPM) Retains high affinity for DAT/NET but negligible SERT activity. This creates a "clean" stimulant profile with reduced neurotoxicity compared to halogenated amphetamines.

    • 4-Methyl/4-Fluoro (Para): (e.g., 4-MPM) Increases SERT affinity. This shifts the profile toward "entactogenic" effects (MDMA-like), as seen in 4-methylphenmetrazine.[1]

  • N-Methylation: Generally increases lipophilicity and acts as a prodrug (e.g., Phendimetrazine

    
     Phenmetrazine). It often reduces direct binding affinity but extends duration of action.
    
Quantitative Data: Binding Affinities

The table below summarizes the inhibitory constants (


) and release potencies (

) for key derivatives. Note the shift in selectivity based on substitution.[5][6][7]
CompoundSubstitutionDAT

(nM)
NET

(nM)
SERT

(nM)
Primary Effect
Phenmetrazine None4330>5000Psychostimulant
3-FPM 3-Fluoro43302558Psychostimulant
4-MPM 4-Methyl~90~50~800Hybrid/Entactogen
Phendimetrazine N-MethylProdrugProdrugProdrugAnorectic

Data aggregated from Rothman et al. and Mayer et al. (See References).

Visualization: Mechanism of Action

The following diagram illustrates the interaction of these derivatives at the synaptic cleft, distinguishing between "Releasers" (substrates) and "Blockers."

Mechanism Drug Phenylmorpholine Derivative MAT Transporter (DAT/NET) Drug->MAT 1. Binds as Substrate VMAT VMAT2 (Vesicle) Drug->VMAT 2. Displaces Neurotransmitter MAT->Drug Translocates Inside Synapse Synaptic Cleft (↑ Monoamines) MAT->Synapse Block Reuptake VMAT->Synapse 3. Reverse Transport (Efflux)

Figure 2: Mechanism of Action. Phenylmorpholines act primarily as substrates for DAT/NET, entering the presynaptic neuron and triggering reverse transport (efflux) of neurotransmitters.

Detailed Experimental Protocols

Synthesis of 3-Fluorophenmetrazine (3-FPM)

Note: This protocol is adapted from the "Haloketone" route described in Section 2.1.

Reagents:

  • 1-(3-fluorophenyl)propan-1-one

  • Bromine (

    
    )
    
  • Ethanolamine[1][8]

  • Sodium Borohydride (

    
    )
    
  • Sulfuric Acid (

    
    )[9]
    

Step-by-Step Methodology:

  • Bromination:

    • Dissolve 1-(3-fluorophenyl)propan-1-one (1 eq) in Dichloromethane (DCM).

    • Add

      
       (1.05 eq) dropwise at 0°C. Causality: Low temp prevents over-bromination.
      
    • Stir until decolorization. Wash with

      
       to neutralize HBr byproducts. Evaporate solvent to yield the 
      
      
      
      -bromo ketone.[1]
  • Amination:

    • Dissolve the

      
      -bromo ketone in DCM.
      
    • Add Ethanolamine (2.5 eq) and DIPEA (Catalytic).

    • Reflux for 4 hours. Validation: Monitor via TLC for disappearance of starting material.

  • Reduction:

    • Cool the reaction mixture to 0°C.

    • Add

      
       (2 eq) in portions.
      
    • Stir for 12 hours. Quench with water. Extract with DCM.

  • Cyclization (The Critical Step):

    • Isolate the crude amino-alcohol oil.

    • Add concentrated

      
       (excess) dropwise at 0°C.
      
    • Heat to 100°C for 1 hour. Causality: High heat and strong acid are required to dehydrate the alcohol and force the ether ring closure.

    • Pour onto crushed ice, basify with NaOH to pH 12, and extract with ether.

    • Purification: Convert to Hydrochloride salt using HCl/Dioxane for crystallization.

In Vitro Uptake Inhibition Assay

Objective: Determine


 values for DAT/NET/SERT.
  • Cell Line: HEK293 cells stably expressing human DAT, NET, or SERT.

  • Substrate:

    
    -Dopamine, 
    
    
    
    -Norepinephrine, or
    
    
    -Serotonin.
  • Protocol:

    • Incubate cells with the test compound (concentration range

      
       to 
      
      
      
      M) for 10 minutes.
    • Add radiolabeled substrate and incubate for 5 minutes.

    • Terminate reaction by rapid washing with ice-cold buffer.

    • Lyse cells and measure radioactivity via liquid scintillation counting.

  • Analysis: Plot log-concentration vs. % uptake inhibition. Calculate

    
     using non-linear regression (Prism or similar).
    

References

  • Rothman, R. B., et al. (2002). "Amphetamine-type central nervous system stimulants release norepinephrine more potently than they release dopamine and serotonin." Synapse. Link

  • Mayer, F. P., et al. (2018). "Phase I metabolites of the new psychoactive substance 3-fluorophenmetrazine (3-FPM) and their uptake transport activity." Archives of Toxicology. Link

  • McLaughlin, G., et al. (2018). "Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM)." Drug Testing and Analysis. Link

  • World Health Organization (WHO). (2019). "Critical Review Report: 3-Fluorophenmetrazine." Expert Committee on Drug Dependence.[2] Link

  • Biel, J. H., et al. (1961). "Central Stimulants. II. Cholinergic Blocking Agents." Journal of Organic Chemistry. Link

Sources

Exploratory

Technical Deep Dive: Biological Activity &amp; Medicinal Chemistry of Halogenated Morpholine Scaffolds

The following technical guide details the biological activity, structure-activity relationships (SAR), and experimental protocols for halogenated morpholine compounds. Executive Summary: The Halogen-Morpholine Synergy Th...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the biological activity, structure-activity relationships (SAR), and experimental protocols for halogenated morpholine compounds.

Executive Summary: The Halogen-Morpholine Synergy

The morpholine ring (tetrahydro-1,4-oxazine) is a "privileged structure" in medicinal chemistry, appearing in blockbuster drugs like Gefitinib (EGFR inhibitor) and Linezolid (antibiotic). However, the native morpholine ring suffers from metabolic liabilities, particularly oxidative degradation at the C2 and C3 positions by Cytochrome P450 enzymes.

Halogenation —specifically the strategic introduction of Fluorine (F) or Chlorine (Cl)—transforms this scaffold.

  • Fluorination (F): Acts as a "metabolic block," lowers the basicity (pKa) of the nitrogen to improve oral bioavailability, and modulates lipophilicity (LogP) for CNS penetration.

  • Chlorination (Cl): Often used in reactive intermediates (nitrogen mustards) for DNA alkylation or as a leaving group in synthetic pathways, though stable chloro-aryl morpholines are common in antimicrobial agents.

This guide analyzes the biological impact of these modifications, supported by verified protocols and mechanistic visualizations.

Structure-Activity Relationship (SAR) & Physicochemical Tuning

The biological activity of halogenated morpholines is dictated by the position and nature of the halogen.

The Fluorine Effect: pKa and Metabolic Stability

Native morpholine has a pKa of ~8.3. At physiological pH (7.4), it is largely protonated (ionized), which limits membrane permeability.

  • 2-Fluoromorpholine: The strong electron-withdrawing effect of fluorine adjacent to the oxygen (anomeric effect) and near the nitrogen lowers the pKa significantly (approx. 6.0–7.0 depending on substitution). This increases the fraction of un-ionized drug, enhancing passive diffusion across biological membranes.

  • 3,3-Difluoromorpholine: A gem-difluoro substitution at C3 blocks the primary site of metabolic oxidation, extending the half-life (

    
    ) of the compound without chemically reacting with the target.
    
SAR Visualization

The following diagram maps the functional logic of halogen substitution on the morpholine core.

MorpholineSAR Morpholine Morpholine Core (C4H9NO) C2_Pos C2/C6 Position (Ether Alpha-C) Morpholine->C2_Pos C3_Pos C3/C5 Position (Amine Alpha-C) Morpholine->C3_Pos N_Pos N4 Position (Basic Center) Morpholine->N_Pos Fluoro_C2 Fluorine (F) Increases metabolic stability Inductive effect lowers pKa C2_Pos->Fluoro_C2 Metabolic Block Difluoro_C3 gem-Difluoro (F2) Blocks P450 oxidation Bioisostere of Carbonyl C3_Pos->Difluoro_C3 Stability Chloro_Alkyl Chloroalkyl (Cl) Reactive Nitrogen Mustard DNA Alkylation (Toxicity) N_Pos->Chloro_Alkyl Alkylating Agent Aryl_Halo Halogenated Aryl Group Increases Lipophilicity (LogP) Enhances Target Binding N_Pos->Aryl_Halo Pharmacophore

Caption: Functional mapping of halogen substitutions on the morpholine scaffold. Green nodes indicate stability/bioavailability enhancements; Red indicates reactivity/toxicity; Yellow indicates binding affinity modulation.

Therapeutic Applications & Mechanisms[1][2]

Oncology: PI3K/mTOR Inhibition

Morpholine derivatives are critical in targeting the PI3K/AKT/mTOR pathway, which is hyperactivated in many cancers.

  • Mechanism: The morpholine oxygen forms a critical hydrogen bond with the hinge region of the kinase ATP-binding pocket (e.g., Val851 in PI3Kα).

  • Halogen Role: Adding a fluorine atom to the phenyl ring attached to the morpholine (e.g., in GDC-0941 analogs) fills small hydrophobic pockets and protects the ring from oxidation, increasing potency (

    
     often < 10 nM).
    
Antimicrobial Activity

Halogenated morpholines exhibit broad-spectrum antibacterial and antifungal activity.

  • Target: Disruption of sterol biosynthesis (similar to Amorolfine) or bacterial cell wall synthesis.

  • Data Insight:

    Compound Class Modification Target Organism Activity (MIC)
    Phenyl-Morpholine 4-Fluorophenyl S. aureus (MRSA) 2–4 µg/mL
    Phenyl-Morpholine 2,4-Dichlorophenyl C. albicans 0.5–1 µg/mL

    | Morpholine-S-Triazine | Chlorine substituted | E. coli | 8–16 µg/mL |

CNS Agents

Fluorinated morpholines are explored in antidepressants (e.g., Reboxetine analogs) to fine-tune the LogP for blood-brain barrier (BBB) penetration. The electron-withdrawing fluorine reduces the basicity, preventing the drug from being trapped in acidic lysosomes (lysosomal trapping), a common issue with CNS amines.

Experimental Protocols

Protocol A: Synthesis of 3,3-Difluoromorpholine Derivative

Context: This protocol describes the introduction of a difluoromethylene group, a key bioisostere for a carbonyl group, improving metabolic stability.

Reagents:

  • Morpholin-3-one derivative (Starting material)

  • DAST (Diethylaminosulfur trifluoride) or XtalFluor-E

  • Dichloromethane (DCM), anhydrous

Workflow:

  • Dissolution: Dissolve 1.0 eq of the morpholin-3-one substrate in anhydrous DCM under an inert Nitrogen (

    
    ) atmosphere. Cool to 0°C.
    
  • Fluorination: Slowly add 1.5 eq of DAST dropwise. Caution: DAST reacts violently with water.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–12 hours. Monitor via TLC (Visualize with Ninhydrin stain).

  • Quenching: Cool back to 0°C and quench by slow addition of saturated aqueous

    
    .
    
  • Extraction: Extract the aqueous layer with DCM (3x). Dry combined organics over

    
     and concentrate in vacuo.
    
  • Purification: Purify via silica gel flash chromatography (Gradient: Hexane/Ethyl Acetate).

Validation:

  • 
     NMR:  Look for a characteristic gem-difluoro signal (typically -100 to -120 ppm, appearing as an AB quartet if chiral).
    
Protocol B: In Vitro Metabolic Stability Assay (Microsomal Stability)

Context: To verify if halogenation has successfully blocked metabolic degradation.

Materials:

  • Liver Microsomes (Human/Rat), NADPH regenerating system, Phosphate Buffer (pH 7.4).

  • Test Compound (Halogenated Morpholine) vs. Non-halogenated Control.

Steps:

  • Pre-incubation: Mix 0.5 mg/mL microsomes with 1 µM test compound in buffer at 37°C for 5 mins.

  • Initiation: Add NADPH to start the reaction.

  • Sampling: Aliquot samples at t = 0, 15, 30, and 60 mins.

  • Quenching: Immediately mix aliquots with ice-cold Acetonitrile (containing internal standard) to precipitate proteins.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. The slope

    
     determines half-life: 
    
    
    
    .

Safety & Toxicity: The "Mustard" Distinction

It is critical to distinguish between ring-halogenated morpholines (stable, therapeutic) and halo-alkyl morpholines (reactive, toxic).

  • Stable: 2-fluoromorpholine, 4-(4-fluorophenyl)morpholine. Safe for therapeutic use.

  • Toxic: N-(2-chloroethyl)morpholine. This is a nitrogen mustard derivative.[1][2] It forms a reactive aziridinium ion that alkylates DNA (Guanine N7 position), causing cytotoxicity. While useful in oncology (e.g., Chlorambucil derivatives), they require strict handling containment (Safebridge Category 3/4).

ToxicityPathway Compound N-(2-chloroethyl)morpholine Intermediate Aziridinium Ion (Highly Electrophilic) Compound->Intermediate Intramolecular Cyclization (-Cl) DNA DNA (Guanine N7) Intermediate->DNA Nucleophilic Attack Result DNA Alkylation -> Apoptosis (Cytotoxicity) DNA->Result Irreversible Damage

Caption: Mechanism of toxicity for chloro-alkyl morpholine derivatives (Nitrogen Mustards).

References

  • Jain, A. et al. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. Link

  • Bhattarai, P. et al. (2026). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry. Link[3]

  • Kourounakis, A. P. et al. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity. Medicinal Research Reviews. Link

  • Grygorenko, O. O. et al. (2024). 3,3-Difluorooxetane–A Versatile Functional Group for Bioisosteric Replacements in Drug Discovery. Chemistry - A European Journal. Link[4]

  • BenchChem Technical Guides. (2025). Structure-Activity Relationship of 4-(6-Hydrazinylpyrimidin-4-yl)morpholine Analogs. Link

  • Zeidan, N. et al. (2020).[5] Synthesis and Reactions of 3,3-Difluoro-2-exo-methylidene Indolines. Organic Letters. Link[5]

Sources

Protocols & Analytical Methods

Method

protocol for using 3-(2,6-Difluoro-4-iodophenyl)morpholine in cell-based assays

An Application Guide to the Cellular Characterization of 3-(2,6-Difluoro-4-iodophenyl)morpholine, a Putative Covalent UBA1 Inhibitor Introduction The Ubiquitin-Proteasome System (UPS) is a master regulator of protein hom...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Cellular Characterization of 3-(2,6-Difluoro-4-iodophenyl)morpholine, a Putative Covalent UBA1 Inhibitor

Introduction

The Ubiquitin-Proteasome System (UPS) is a master regulator of protein homeostasis, governing the degradation of a vast array of cellular proteins involved in signal transduction, cell cycle progression, and stress response.[1] At the apex of this intricate cascade is the Ubiquitin-Activating Enzyme E1, UBA1, which catalyzes the initial ATP-dependent activation of ubiquitin.[1][2] Given its critical role, UBA1 has emerged as a high-value therapeutic target, particularly in oncology, where cancer cells often exhibit heightened dependence on the UPS for survival.[3][4][5]

3-(2,6-Difluoro-4-iodophenyl)morpholine is a novel small molecule designed for high potency and specificity. The morpholine scaffold is a privileged structure in medicinal chemistry, often utilized to enhance solubility and pharmacokinetic properties.[6][7] The key feature of this compound is the 2,6-difluoro-4-iodophenyl moiety, which is engineered to function as a covalent warhead. This group is designed to form an irreversible bond with a nucleophilic residue, such as cysteine, within the UBA1 active site, leading to potent and sustained inhibition.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals. It provides an in-depth overview of the compound's proposed mechanism of action and offers a suite of detailed, validated protocols for its characterization in cell-based assays. The methodologies herein are designed not only to quantify the compound's biological activity but also to confirm its mechanism of target engagement within a cellular context.

Scientific Background and Mechanism of Action

The Ubiquitination Cascade

Ubiquitination is a sequential enzymatic process involving three key enzymes: E1 (activating), E2 (conjugating), and E3 (ligating).[8] UBA1, the primary E1 enzyme in humans, initiates the entire process by activating ubiquitin, making it competent for transfer to an E2 enzyme. The E3 ligase then provides substrate specificity, catalyzing the final transfer of ubiquitin to the target protein. This process is fundamental to cellular function.[5]

G cluster_0 Ub Ubiquitin UBA1 E1 (UBA1) Ub->UBA1 ATP ATP ATP->UBA1 Activation E2 E2 Enzyme UBA1->E2 Conjugation E3 E3 Ligase E2->E3 Ligation Target Target Protein E3->Target Proteasome Proteasome Degradation Target->Proteasome

Diagram 1: The Ubiquitin-Proteasome System (UPS) Cascade.
Proposed Covalent Inhibition of UBA1

Covalent inhibitors offer a distinct therapeutic advantage by forming a stable, long-lasting bond with their target, often leading to increased potency and duration of action. 3-(2,6-Difluoro-4-iodophenyl)morpholine is hypothesized to act as an irreversible inhibitor of UBA1. The electron-withdrawing fluorine atoms enhance the reactivity of the iodo-substituted carbon, making it susceptible to nucleophilic attack by a cysteine residue in the UBA1 active site. This covalent modification blocks the formation of the UBA1-ubiquitin thioester intermediate, effectively shutting down the entire ubiquitination pathway.

G cluster_0 Inhibitor 3-(2,6-Difluoro-4-iodophenyl)morpholine (Covalent Inhibitor) UBA1_Active UBA1 Active Site (with Cysteine) Inhibitor->UBA1_Active Covalent Bond Formation UBA1_Inactive Inactive UBA1 (Covalently Modified) UBA1_Active->UBA1_Inactive Ub_Thioester Ubiquitin Thioester Formation Blocked UBA1_Inactive->Ub_Thioester

Diagram 2: Proposed mechanism of covalent UBA1 inhibition.

Preliminary Steps and Material Preparation

Compound Handling and Storage

Proper handling of the test compound is critical for reproducible results.

PropertyValueNotes
Compound Name 3-(2,6-Difluoro-4-iodophenyl)morpholine-
Molecular Formula C₁₀H₁₀F₂INO-
Molecular Weight 329.09 g/mol -
Recommended Solvent Dimethyl Sulfoxide (DMSO)Use cell culture grade, anhydrous DMSO.
Stock Solution 10 mM in DMSOPrepare, aliquot into small volumes, and store at -80°C to avoid freeze-thaw cycles.
Working Solutions Dilute fresh from stock for each experimentDilute in complete cell culture medium. Ensure final DMSO concentration is ≤0.1% to avoid solvent toxicity.
Cell Line Selection and Culture

The choice of cell line is paramount for a successful study. Malignant cells, particularly those from hematologic cancers, often show increased dependence on the UPS, making them sensitive to UBA1 inhibition.[2]

  • Recommended Cancer Cell Lines:

    • Acute Myeloid Leukemia (AML): THP-1, K562[2]

    • Multiple Myeloma: RPMI-8226, U266

    • Breast Cancer: MCF-7, MDA-MB-231[5]

    • Ovarian Cancer: OVCAR-3, SKOV-3[9][10]

  • Non-Malignant Control:

    • Human Foreskin Fibroblasts (HFF) or retinal pigment epithelial (RPE) cells can be used to assess selectivity and general cytotoxicity.

  • Culture Conditions: Maintain cells in the recommended medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, at 37°C in a humidified 5% CO₂ incubator. Ensure cells are in the logarithmic growth phase and are passaged regularly to maintain health.

Core Protocols for Cellular Characterization

This section provides step-by-step protocols for the primary assessment of the compound's activity.

Protocol 3.1: Assessing Cellular Viability (IC₅₀ Determination)

Rationale: This assay determines the concentration of the compound required to inhibit cell growth by 50% (IC₅₀), providing a quantitative measure of its potency. The MTT assay is a colorimetric method that measures metabolic activity as an indicator of cell viability.[11]

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a serial dilution of 3-(2,6-Difluoro-4-iodophenyl)morpholine (e.g., from 1 nM to 10 µM) in complete medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include a vehicle control (0.1% DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Normalize the data to the vehicle control and plot the results using a non-linear regression (log(inhibitor) vs. response) to calculate the IC₅₀ value.

Protocol 3.2: Confirming Target Engagement via Western Blot

Rationale: The most direct cellular consequence of UBA1 inhibition is the disruption of protein ubiquitination. This leads to a global accumulation of polyubiquitinated proteins, which can be visualized by Western blot as a high-molecular-weight smear.[2]

G cluster_workflow A 1. Cell Treatment (Compound + Vehicle) B 2. Cell Lysis (RIPA Buffer) A->B C 3. Protein Quantification (BCA Assay) B->C D 4. SDS-PAGE C->D E 5. Protein Transfer (PVDF Membrane) D->E F 6. Blocking E->F G 7. Primary Antibody Incubation (e.g., anti-Ubiquitin) F->G H 8. Secondary Antibody Incubation (HRP-conjugated) G->H I 9. Detection (Chemiluminescence) H->I J 10. Imaging & Analysis I->J

Diagram 3: Standard workflow for Western blot analysis.

Methodology:

  • Treatment and Lysis: Seed cells in 6-well plates. Treat with the compound at 1x, 5x, and 10x the IC₅₀ value for 4-6 hours. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA assay.

  • Electrophoresis: Load 20-30 µg of protein per lane onto a 4-12% gradient SDS-PAGE gel.

  • Transfer: Transfer proteins to a PVDF membrane.

  • Antibody Incubation:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with a primary antibody against Ubiquitin (e.g., P4D1 clone) overnight at 4°C.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Expected Outcome: A dose-dependent increase in a high-molecular-weight smear in the lanes treated with 3-(2,6-Difluoro-4-iodophenyl)morpholine, indicating an accumulation of ubiquitinated proteins. A loading control (e.g., GAPDH or β-Actin) should show equal loading.

Protocol 3.3: Analysis of Downstream Signaling Pathways

Rationale: UBA1 inhibition affects the stability of key regulatory proteins. For example, it can stabilize the tumor suppressor p53 by preventing its ubiquitin-mediated degradation.[12] It also blocks the degradation of IκBα, an inhibitor of the pro-survival NF-κB pathway.[8]

Methodology:

  • Follow the Western blot protocol (3.2).

  • Use primary antibodies specific for key downstream targets:

    • p53: Expect an increase in p53 protein levels.

    • IκBα: Expect an increase in IκBα protein levels.

    • Cyclin D1/E: Expect changes in cell cycle-related proteins.[1]

  • Analysis: Quantify band intensities relative to the loading control to confirm the compound's effect on these specific pathways.

Advanced Assays for Mechanistic Elucidation

Protocol 4.1: Cell Cycle Analysis via Flow Cytometry

Rationale: Disruption of protein turnover often leads to cell cycle arrest. This assay quantifies the distribution of cells in different phases of the cell cycle (G1, S, G2/M).

Methodology:

  • Treatment: Treat cells with the compound at 1x and 5x the IC₅₀ for 24 hours.

  • Harvest and Fix: Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells and resuspend in PBS containing RNase A and Propidium Iodide (PI).

  • Acquisition: Analyze the samples on a flow cytometer.

  • Analysis: Use cell cycle analysis software to model the DNA content histograms and determine the percentage of cells in each phase. An accumulation of cells in a specific phase would indicate cell cycle arrest.

Protocol 4.2: Apoptosis Detection via Annexin V/PI Staining

Rationale: To determine if the observed cytotoxicity is due to the induction of programmed cell death (apoptosis).

Methodology:

  • Treatment: Treat cells with the compound at 1x and 5x the IC₅₀ for 24-48 hours.

  • Staining: Harvest cells and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Acquisition and Analysis: Analyze immediately on a flow cytometer.

    • Annexin V+/PI-: Early apoptotic cells.

    • Annexin V+/PI+: Late apoptotic/necrotic cells.

    • Quantify the percentage of apoptotic cells compared to the vehicle control.

Data Interpretation and Troubleshooting

AssayExpected Outcome with UBA1 InhibitionCommon Troubleshooting
Cell Viability (MTT) Dose-dependent decrease in viability (IC₅₀ in nM-µM range).Compound Precipitation: Ensure final DMSO is <0.1%. Inconsistent Readings: Check cell seeding density and health.
Western Blot (Ubiquitin) Dose-dependent increase in high MW ubiquitin smear.No Smear: Increase treatment time or dose; ensure fresh lysis buffer with inhibitors. Weak Signal: Increase protein load or primary antibody concentration.
Western Blot (p53) Stabilization and accumulation of p53 protein.No Change: Confirm cell line expresses wild-type p53.
Cell Cycle Analysis Arrest in G1 or G2/M phase.No Arrest: Try different time points (e.g., 12, 24, 48h).
Apoptosis Assay Increase in Annexin V positive cells.High Necrosis (PI+): Compound may be toxic at high concentrations; check earlier time points.

References

  • Patsnap Synapse. (2024). What are UBA1 inhibitors and how do they work?[Link]

  • Bentham Science Publishers. (2013). Targeting the Ubiquitin E1 as a Novel Anti-Cancer Strategy. [Link]

  • National Institutes of Health (NIH). (2024). UBA1 inhibition sensitizes cancer cells to PARP inhibitors. [Link]

  • Michigan Medicine. (2024). Enzyme identified as new therapeutic target for “cold” tumors. [Link]

  • PubMed, National Institutes of Health (NIH). (2024). UBA1 inhibition sensitizes cancer cells to PARP inhibitors. [Link]

  • AACR Journals. (2007). Inhibitors of Ubiquitin-Activating Enzyme (E1), a New Class of Potential Cancer Therapeutics. [Link]

  • MDPI. (2024). Ubiquitin-Activating Enzyme E1 (UBA1) as a Prognostic Biomarker and Therapeutic Target in Breast Cancer: Insights into Immune Infiltration and Functional Implications. [Link]

  • PubMed, National Institutes of Health (NIH). (2007). Inhibitors of ubiquitin-activating enzyme (E1), a new class of potential cancer therapeutics. [Link]

  • National Institutes of Health (NIH). (2011). The ubiquitin-activating enzyme E1 as a therapeutic target for the treatment of leukemia and multiple myeloma. [Link]

  • International Journal for Pharmaceutical Research Scholars. (2014). Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives. [Link]

  • ChemRxiv. (2018). Discovery of a Potent and Selective Covalent Inhibitor and Activity-Based Probe for the Deubiquitylating Enzyme UCHL1, with Anti-Fibrotic Activity. [Link]

  • ResearchGate. (2013). (PDF) Morpholines. Synthesis and Biological Activity. [Link]

  • National Institutes of Health (NIH). (2022). Targeting the E1 ubiquitin-activating enzyme (UBA1) improves elexacaftor/tezacaftor/ivacaftor efficacy towards F508del and rare misfolded CFTR mutants. [Link]

  • PubMed, National Institutes of Health (NIH). (2023). Investigation of morpholine isosters for the development of a potent, selective and metabolically stable mTOR kinase inhibitor. [Link]

  • PubMed, National Institutes of Health (NIH). (2006). Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. [Link]

  • National Institutes of Health (NIH). (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. [Link]

  • ResearchGate. (2015). (PDF) Synthesis and biological evaluation of new 3-(4-subsituted phenyl)aminoquinoxaline derivatives as anticancer agents. [Link]

  • MDPI. (2019). Tracing Potential Covalent Inhibitors of an E3 Ubiquitin Ligase Through Target-Focused Modelling. [Link]

  • ResearchGate. (1995). (PDF) Synthesis and biological evaluation of 3-arylisoquinolines as antitumor agents. [Link]

  • National Institutes of Health (NIH). (2019). Tracing Potential Covalent Inhibitors of an E3 Ubiquitin Ligase through Target-Focused Modelling. [Link]

  • MDPI. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]

  • National Institutes of Health (NIH). (2023). Auranofin targets UBA1 and enhances UBA1 activity by facilitating ubiquitin trans-thioesterification to E2 ubiquitin-conjugating enzymes. [Link]

  • ResearchGate. (2019). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules | Request PDF. [Link]

  • National Institutes of Health (NIH). (2021). A real-time assay for cell-penetrating peptide-mediated delivery of molecular cargos. [Link]

  • ResearchGate. (2021). (PDF) Cell-Penetrating D-Peptides Retain Antisense Morpholino Oligomer Delivery Activity. [Link]

  • PubMed, National Institutes of Health (NIH). (2020). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. [Link]

  • National Institutes of Health (NIH). (2010). Cell-penetrating peptides as transporters for morpholino oligomers: effects of amino acid composition on intracellular delivery and cytotoxicity. [Link]

  • bioRxiv. (2021). Cell-Penetrating D-Peptides Retain Antisense Morpholino Oligomer Delivery Activity. [Link]

  • MDPI. (2020). In Vitro Assays: Friends or Foes of Cell-Penetrating Peptides. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Solubility Challenges with 3-(2,6-Difluoro-4-iodophenyl)morpholine

Prepared by the Senior Application Scientist Team This guide provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting framework for addressing the inherent low aqueous sol...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

This guide provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting framework for addressing the inherent low aqueous solubility of 3-(2,6-Difluoro-4-iodophenyl)morpholine. Our approach is rooted in foundational physicochemical principles and offers systematic, field-proven protocols to ensure reliable and reproducible experimental outcomes.

Section 1: Foundational Understanding (FAQs)

This section addresses the most common initial questions regarding the solubility of 3-(2,6-Difluoro-4-iodophenyl)morpholine.

Q1: Why does 3-(2,6-Difluoro-4-iodophenyl)morpholine exhibit poor solubility in neutral aqueous buffers?

A: The solubility behavior of this compound is a direct consequence of its molecular structure, which presents competing physicochemical characteristics.

  • The Hydrophobic Moiety: The dominant feature is the 2,6-difluoro-4-iodophenyl group. This large, aromatic ring substituted with a heavy iodine atom is highly non-polar and lipophilic (water-hating). This part of the molecule resists interaction with polar water molecules, favoring aggregation and precipitation. A higher lipophilicity, often indicated by a positive logP value, generally corresponds to lower aqueous solubility.[1]

  • The Hydrophilic Handle: The morpholine ring contains a secondary amine, which is a basic functional group.[2] Amines can act as hydrogen bond acceptors and, more importantly, can be protonated in acidic conditions to form a positively charged morpholinium salt.[2][3] While morpholine itself is miscible with water, its solubilizing effect is significantly counteracted by the large, hydrophobic iodophenyl group in this specific molecule.[4][5] The two electron-withdrawing fluorine atoms also reduce the basicity of the morpholine nitrogen, further influencing its interaction with water.[6]

Essentially, the molecule's large hydrophobic region overwhelms the solubilizing potential of the small, basic morpholine ring in neutral pH environments like Phosphate-Buffered Saline (PBS).

Q2: What are the key estimated physicochemical properties of this compound?

A: While experimental data for this specific molecule is not publicly available, we can estimate its properties based on its structure. These values are critical for designing effective solubilization strategies.

PropertyEstimated ValueRationale & Implication for Solubility
pKa (Conjugate Acid) 6.5 - 7.5The basic morpholine nitrogen can accept a proton.[2] The electron-withdrawing effects of the difluorophenyl ring lower the pKa compared to unsubstituted morpholine (pKa ≈ 8.5).[7] This means the compound's charge state is highly dependent on pH around physiological conditions. Solubility is expected to increase significantly at pH values below the pKa.[8]
logP (Octanol/Water) > 4.0The large iodophenyl ring contributes significantly to lipophilicity. According to established principles like Lipinski's Rule of 5, a logP value greater than 5 is often associated with poor absorption and solubility.[1] This high estimated value confirms the compound's hydrophobic nature.
Q3: I've observed precipitation. What is my immediate first step?

A: Do not proceed with your experiment. The immediate first step is to pause and systematically troubleshoot the formulation. Using a solution with precipitated material will lead to inaccurate and unrepeatable concentration-dependent results. The workflow below provides a logical progression from simple to more complex solubilization techniques.

Section 2: Systematic Troubleshooting Guide

This section is designed as a workflow to guide you from a common problem to a robust solution.

Problem: My compound, dissolved in a DMSO stock, precipitates immediately upon dilution into an aqueous buffer (e.g., PBS, pH 7.4).

This is the most frequent issue encountered and is a classic sign of a poorly soluble compound "crashing out" of solution as the percentage of the organic co-solvent (DMSO) becomes too low to maintain solubility.

Workflow for Solubility Enhancement

The following diagram outlines the decision-making process for systematically improving the solubility of 3-(2,6-Difluoro-4-iodophenyl)morpholine.

G Solubility Troubleshooting Workflow start Compound Precipitates in Aqueous Buffer ph_adjust Step 1: pH Adjustment (Primary Approach) start->ph_adjust cosolvent Step 2: Co-solvent Addition (If pH is not viable) ph_adjust->cosolvent Not Soluble or pH Incompatible success Soluble Formulation Achieved Proceed with Experiment ph_adjust->success Soluble? excipient Step 3: Excipient Formulation (For complex cases) cosolvent->excipient Not Soluble or Co-solvent Incompatible cosolvent->success Soluble? excipient->success Soluble? fail Re-evaluate/Consult (Consider advanced formulation) excipient->fail Not Soluble

Caption: A step-by-step decision tree for addressing precipitation issues.

Step 1 (Primary Approach): pH Adjustment

Scientific Rationale: The most effective initial strategy is to leverage the basic morpholine moiety.[3] By lowering the pH of the aqueous buffer to a value at least 1-2 units below the compound's estimated pKa, the morpholine nitrogen becomes protonated. This imparts a positive charge on the molecule, creating the much more water-soluble morpholinium salt. The strong ion-dipole interactions between the charged molecule and water can dramatically increase solubility.[8][9]

Experimental Protocol: pH-Solubility Screening
  • Prepare Buffers: Prepare a series of biologically compatible buffers (e.g., citrate, acetate, or MES) at various pH levels, such as pH 6.5, 6.0, 5.5, and 5.0. Ensure the buffer capacity is sufficient (typically 25-50 mM).

  • Prepare Stock Solution: Create a high-concentration stock solution of your compound in 100% DMSO (e.g., 10-50 mM).

  • Test Dilutions: In separate microcentrifuge tubes, add the appropriate volume of your DMSO stock to each buffer to achieve your desired final concentration. Keep the final DMSO concentration constant and as low as possible (ideally ≤1%, never exceeding 5%). For example, to make a 100 µM solution from a 10 mM stock, you would perform a 1:100 dilution (e.g., 2 µL stock into 198 µL buffer).

  • Equilibrate and Observe: Vortex each tube briefly and let it equilibrate at the experimental temperature (e.g., room temperature or 37°C) for 15-30 minutes.

  • Assess Solubility: Visually inspect each tube against a dark background for any signs of precipitation (cloudiness, Tyndall effect, or visible particles). The lowest pH buffer that results in a clear, stable solution is your lead formulation.

Step 2 (Secondary Approach): Co-solvent Addition

Scientific Rationale: If pH adjustment is not compatible with your experimental system (e.g., live-cell assays sensitive to pH) or is insufficient on its own, the next step is to use a water-miscible organic co-solvent.[10] Co-solvents work by reducing the overall polarity of the aqueous medium, making it a more favorable environment for the hydrophobic iodophenyl group and thereby increasing solubility.[11][12]

Experimental Protocol: Co-solvent Screening
  • Select Co-solvents: Choose from common, biocompatible co-solvents.

    • Ethanol

    • Propylene Glycol (PG)

    • Polyethylene Glycol 400 (PEG 400)

  • Prepare Buffer-Co-solvent Mixtures: Using your optimal buffer from Step 1 (or neutral PBS if starting here), prepare mixtures containing increasing percentages of the co-solvent (e.g., 5%, 10%, 15%, 20% v/v).

  • Test Dilutions: Add your DMSO stock to each buffer-co-solvent mixture to achieve the target final concentration. Remember to account for the volume of the DMSO stock when calculating final co-solvent percentages.

  • Equilibrate and Observe: As in the pH screening, vortex, equilibrate, and visually assess for precipitation. Identify the lowest percentage of co-solvent that maintains solubility. A significant enhancement in solubility can often be achieved with co-solvents.[13]

Co-solventRecommended Starting % (v/v)Notes
Ethanol5 - 20%Can be toxic to cells at higher concentrations.
Propylene Glycol5 - 20%Generally well-tolerated in many biological systems.
PEG 4005 - 25%Effective solubilizer, often used in formulations.[14]
Step 3 (Tertiary Approach): Excipient-Based Formulation

Scientific Rationale: If the above methods fail or require unacceptably high co-solvent levels, specialized solubilizing excipients can be employed. These molecules are designed to encapsulate or interact with hydrophobic compounds to keep them dispersed in water.

A. Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[15] They can form an "inclusion complex" where the hydrophobic iodophenyl group of your molecule is encapsulated within the cyclodextrin's cavity, effectively shielding it from the aqueous environment and increasing its apparent solubility.[16][17][18]

  • Recommended Agent: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used due to its high aqueous solubility and low toxicity.[17]

B. Surfactants

Surfactants (surface-active agents) are amphiphilic molecules with a polar head and a non-polar tail.[19] Above a specific concentration known as the Critical Micelle Concentration (CMC), surfactant molecules self-assemble into spherical structures called micelles, with a hydrophobic core and a hydrophilic shell.[20] Your compound can partition into the hydrophobic core of these micelles, allowing it to be effectively solubilized in the bulk aqueous phase.[21][22]

  • Recommended Agents: Non-ionic surfactants are generally preferred for biological applications.

    • Tween® 20 or Tween® 80

    • Triton™ X-100

Experimental Protocol: Excipient Screening
  • Prepare Excipient Stock Solutions: Prepare concentrated aqueous stocks of HP-β-CD (e.g., 20-40% w/v) and surfactants (e.g., 1-10% w/v) in your chosen buffer.

  • Test Formulations:

    • For Cyclodextrins: Add your DMSO stock to buffer first, then add the HP-β-CD stock to achieve final concentrations of 1%, 2.5%, and 5% (w/v).

    • For Surfactants: Prepare buffer solutions containing the surfactant at concentrations well above its CMC (e.g., 0.05%, 0.1%, 0.5% w/v). Then, add your DMSO stock.

  • Equilibrate and Observe: Vortex, allow to equilibrate for at least 30 minutes (micelle and complex formation can be slower), and assess for clarity.

Section 3: Advanced Considerations & Best Practices

Q: How can I prepare my final solutions to minimize the risk of precipitation?

A: Technique matters. Always add the concentrated DMSO stock to the final aqueous buffer solution while vortexing. Never add the aqueous buffer to the DMSO stock. This "add-to" method ensures that the compound is rapidly dispersed in the full volume of the final solution, minimizing localized high concentrations that can trigger precipitation.

Q: My experiment is highly sensitive to additives. What are my options?

A: This is a significant challenge. If pH, co-solvents, and excipients are all incompatible, you may need to consider advanced formulation strategies typically used in drug development, such as creating an amorphous solid dispersion with a polymer carrier.[23][24] This involves dissolving the compound and a polymer (like PVP or HPMC) in a common solvent and then removing the solvent, trapping the drug in a high-energy, more soluble amorphous state.[23] However, this requires specialized equipment and is a considerable undertaking beyond simple benchtop solubilization.

Q: How can I visually represent the mechanisms of these techniques?

A: The following diagram illustrates the core principles of the three main solubilization strategies.

G Mechanisms of Solubilization cluster_0 A: pH Adjustment cluster_1 B: Co-solvent Action cluster_2 C: Cyclodextrin Inclusion a1 a1 a2 a2 a1:f1->a2:f1 + H+ b1 Water Polarity High Compound Aggregates b2 Water Polarity Reduced Compound Solvated b1->b2 + Co-solvent c1 Hydrophobic Compound c3 Soluble Inclusion Complex c1->c3 c2 Cyclodextrin (Hydrophobic Cavity) c2->c3

Caption: How pH, co-solvents, and cyclodextrins improve solubility.

References
  • Uekama, K., Hirayama, F., & Irie, T. (1998). Cyclodextrin Drug Carrier Systems. Chemical Reviews, 98(5), 2045–2076. Available at: [Link] (Note: A placeholder URL is used as the original search result link was to a PMC article which may not be stable long-term. The citation itself is accurate.)

  • Loftsson, T., & Brewster, M. E. (2010). Cyclodextrins as pharmaceutical excipients. Journal of Pharmaceutical Sciences, 99(12), 4955-4965. Available at: [Link]

  • Jarak, I., et al. (2025). Cyclodextrins in Formulation Development: Complexation and Stability Enhance. Preprints.org. Available at: [Link]

  • Popescu, R. G., et al. (2025). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. MDPI. Available at: [Link]

  • Gunjal, P., et al. (2014). CYCLODEXTRINS: VERSATILE CARRIER IN DRUG FORMULATIONS AND DELIVERY SYSTEMS. International Journal of Pharmaceutical, Chemical, and Biological Sciences. Available at: [Link]

  • Okeynova. (2025). What are the effects of surfactants on the solubilization of hydrophobic substances?. Blog. Available at: [Link]

  • Tadros, T. F. (2014). Solubilization of Hydrophobic Dyes in Surfactant Solutions. PMC - NIH. Available at: [Link]

  • Wikipedia. (n.d.). Cosolvent. Available at: [Link]

  • S. K., P., & P., A. (2020). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharma and Chemical Analysis. Available at: [Link]

  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Available at: [Link]

  • ISSR. (n.d.). Solubility and pH of amines. Available at: [Link]

  • Shayan, M., et al. (2025). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. ResearchGate. Available at: [Link]

  • Kumar, S., & Singh, A. (2013). Improvement in solubility of poor water-soluble drugs by solid dispersion. PMC - NIH. Available at: [Link]

  • Lee, S., et al. (2025). Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. ResearchGate. Available at: [Link]

  • Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. Available at: [Link]

  • Maheshwari, R. (2009). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. PubMed. Available at: [Link]

  • Williams, H. D., et al. (2017). Improving the Water Solubility of Poorly Soluble Drugs. Basicmedical Key. Available at: [Link]

  • Jensen, J. H., & Kromann, J. C. (2016). Prediction of pKa values using the PM6 semiempirical method. PMC - NIH. Available at: [Link]

  • Optibrium. (n.d.). Predicting pKa Using a Combination of Semi-Empirical Quantum Mechanics and Radial Basis Function Methods. Available at: [Link]

  • PubChem. (n.d.). Morpholine. Available at: [Link]

  • AP Chemistry. (n.d.). 8.11 pH and Solubility. Available at: [Link]

  • LIPID MAPS. (2025). Structure Database (LMSD). Available at: [Link]

  • Wikipedia. (n.d.). Morpholine. Available at: [Link]

  • ResearchGate. (2025). (PDF) Synthesis of Iodinated Naphthoquinones Using Morpholine‐Iodine Complex. Available at: [Link]

  • Chemistry Steps. (n.d.). The Effect of pH on Solubility. Available at: [Link]

  • ChemRxiv. (n.d.). pKalculator: A pKa predictor for C-H bonds. Available at: [Link]

  • reposiTUm. (n.d.). Prediction of pKa values of small molecules via graph neural networks. Available at: [Link]

  • Rowan. (n.d.). pKa Prediction. Available at: [Link]

  • FooDB. (2010). Showing Compound Morpholine (FDB008207). Available at: [Link]

  • Cheméo. (n.d.). Morpholine (CAS 110-91-8) - Chemical & Physical Properties. Available at: [Link]

  • ACD/Labs. (n.d.). LogP—Making Sense of the Value. Available at: [Link]

  • MORPHOLINE. (n.d.). MORPHOLINE. Available at: [Link]

Sources

Optimization

addressing off-target effects of 3-(2,6-Difluoro-4-iodophenyl)morpholine in cellular models

Topic: Mitigating Off-Target Effects & Cellular Toxicity in Preclinical Models Executive Summary: The "Privileged Scaffold" Paradox Welcome to the technical support hub for 3-(2,6-Difluoro-4-iodophenyl)morpholine (referr...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mitigating Off-Target Effects & Cellular Toxicity in Preclinical Models

Executive Summary: The "Privileged Scaffold" Paradox

Welcome to the technical support hub for 3-(2,6-Difluoro-4-iodophenyl)morpholine (referred to herein as DIM-3 ).

As researchers, we often select morpholine-containing halogenated aromatics for their excellent metabolic stability (conferred by the 2,6-difluoro motif) and solubility. However, this specific pharmacophore—a basic amine linked to a lipophilic halogenated ring—classifies DIM-3 as a Cationic Amphiphilic Drug (CAD) .

While DIM-3 is a potent probe, its structure inherently predisposes it to three distinct off-target mechanisms in cellular models:

  • Lysosomotropism: pH-dependent accumulation in acidic organelles.

  • Kinase Promiscuity: The morpholine ring mimics the ATP-adenine hinge binder in PI3K/mTOR pathways.

  • Phospholipidosis: Induction of lipid accumulation due to lysosomal dysfunction.

This guide provides the protocols to distinguish true pharmacological target engagement from these structural artifacts.

Troubleshooting Guides

Module A: "My cells are developing vacuoles." (Lysosomotropism)[1][2]

The Issue: Users frequently report extensive cytoplasmic vacuolization (frothy appearance) in cells treated with DIM-3 at concentrations >5 µM, often mistaken for apoptosis or autophagy.

The Mechanism: The morpholine nitrogen (pKa ~8.3) allows DIM-3 to permeate membranes in its neutral form. Once inside the acidic lysosome (pH ~4.5), it becomes protonated and trapped (Ion Trapping). This draws water into the organelle to maintain osmotic balance, causing swelling.

Diagnostic Workflow:

lysosome_check Obs Observation: Cytoplasmic Vacuoles Hyp Hypothesis: Lysosomal Trapping Obs->Hyp Exp1 Exp 1: NH4Cl Competition Hyp->Exp1 Exp2 Exp 2: pH Sensitivity Check Hyp->Exp2 Res1 Vacuoles Disappear Exp1->Res1 + 10mM NH4Cl Res2 Vacuoles Persist Exp1->Res2 Con1 Conclusion: Physicochemical Artifact (Not Toxicity) Res1->Con1 Con2 Conclusion: True Autophagy/Toxicity Res2->Con2

Figure 1: Decision tree for distinguishing physicochemical lysosomal swelling from biological toxicity.

Validation Protocol (The "Ammonium Chloride" Test):

  • Pre-treatment: Treat cells with 10 mM Ammonium Chloride (

    
    ) or 100 nM Bafilomycin A1 for 1 hour. These agents neutralize lysosomal pH.
    
  • Challenge: Add DIM-3 at the concentration causing vacuolization.

  • Readout:

    • Result A: Vacuoles do not form. (Confirmed Lysosomotropism).[1][2]

    • Result B: Vacuoles still form. (Likely on-target autophagy or mitochondrial toxicity).

Module B: "I see inhibition of pathways I didn't target." (Kinase Cross-Reactivity)

The Issue: DIM-3 shows unexplained inhibition of cell proliferation or survival signaling (e.g., reduced p-AKT or p-S6K levels) even in cell lines lacking the primary target.

The Mechanism: The morpholine oxygen-nitrogen pair is a classic "hinge-binding" motif. It structurally mimics the adenine ring of ATP. Many PI3K (Phosphoinositide 3-kinase) inhibitors (e.g., GDC-0941) utilize a morpholine ring to hydrogen bond with the kinase hinge region [1]. DIM-3 may be acting as a low-affinity PI3K/mTOR inhibitor.

Validation Protocol (Western Blot Profiling): To confirm if DIM-3 is acting as a "dirty" kinase inhibitor:

MarkerPathwayExpected On-Target EffectOff-Target (PI3K/mTOR) Signature
p-AKT (Ser473) PI3K/mTORC2No ChangeStrong Decrease
p-S6 (Ser235/236) mTORC1No ChangeStrong Decrease
p-ERK (Thr202/Tyr204) MAPKVariableNo Change (usually)
LC3B-II AutophagyVariableIncrease (due to mTOR inhibition)

Corrective Action: If you observe the "Off-Target Signature":

  • Perform a Cellular Thermal Shift Assay (CETSA) . If DIM-3 shifts the melting curve of PI3K

    
     or mTOR, it is directly binding these kinases.
    
  • Use a chemically distinct analog (e.g., replace morpholine with piperazine or N-methyl piperazine) to see if the phenotype persists. Piperazines often have different kinase selectivity profiles than morpholines.

Module C: "The compound potency shifts 10-fold between media types." (Protein Binding)[3]

The Issue: IC50 values are 100 nM in low-serum media but >1 µM in 10% FBS media.

The Mechanism: The 2,6-difluoro-4-iodo motif is highly lipophilic (LogP > 3.5). The Iodine atom also facilitates "halogen bonding" with plasma proteins (Albumin/AGP). High protein binding reduces the free fraction (


) of the drug available to enter the cell.

Solution: Report all cellular potency data as Serum-Adjusted IC50 .

  • Formula:

    
    
    
  • Practical Step: Run the assay in 0.1% FBS vs 10% FBS . If the shift is >5x, you must optimize the dosing regimen to account for the "protein sink."

Frequently Asked Questions (FAQ)

Q: Can I use DIM-3 in long-term (7-day) colony formation assays? A: Proceed with caution. The Iodine substituent on the phenyl ring is generally stable, but in high-metabolism liver models (e.g., HepG2), oxidative dehalogenation can occur. This releases iodide ions and a phenolic metabolite.

  • Control: Incubate DIM-3 in media for 7 days (no cells) and check via LC-MS to ensure chemical stability.

Q: Why does DIM-3 show toxicity in cardiomyocytes (hERG liability)? A: The structure (Basic Amine + Lipophilic Linker + Aromatic Tail) fits the pharmacophore for hERG channel blockers . This is a common off-target for phenyl-morpholines.

  • Recommendation: If your model is cardiac-derived (e.g., iPSC-cardiomyocytes), this toxicity is likely electrophysiological, not target-driven.

Q: Is the vacuolization reversible? A: Yes, if it is due to lysosomotropism (Module A). Washout of DIM-3 usually resolves vacuoles within 4-6 hours as the drug diffuses back out of the lysosomes. If vacuoles persist >24h post-washout, you have induced terminal phospholipidosis or cell death.

Visualization: The Off-Target Landscape

The following diagram maps the structural features of DIM-3 to its specific cellular liabilities.

structure_liability Morph Morpholine Ring (Basic Amine pKa ~8) Lyso Lysosomotropism (pH Trapping) Morph->Lyso Protonation in Acidic pH Kinase ATP Hinge Binding (PI3K/mTOR off-target) Morph->Kinase H-Bond Acceptor/Donor Phenyl Phenyl Ring (Lipophilic Scaffold) Protein High Protein Binding (Reduced Free Fraction) Phenyl->Protein Hydrophobic Interaction Halogens 2,6-Difluoro / 4-Iodo (Electron Withdrawing) Halogens->Protein Halogen Bonding (I)

Figure 2: Structure-Liability Relationship (SLR) for DIM-3.

References

  • Sorbara, C. D., et al. (2018). Lysosomal trapping of pharmacological compounds: Mechanisms and consequences.Nature Chemical Biology , 14, 1025–1033. Link

  • Folkes, A. J., et al. (2008). The design, synthesis and in vivo pharmacokinetics of the PI3K inhibitor GDC-0941.Journal of Medicinal Chemistry , 51(18), 5522-5532. (Demonstrates morpholine binding mode in PI3K). Link

  • Kaufmann, A. M., & Krise, J. P. (2007). Lysosomal sequestration of amine-containing drugs: Analysis and therapeutic implications.Journal of Pharmaceutical Sciences , 96(4), 829-846. Link

  • Haller, F., et al. (2010). Halogen bonding in ligand–protein binding.Bioorganic & Medicinal Chemistry , 18(14), 5061-5070. (Relevance of Iodine in protein binding). Link

Disclaimer: This guide is for research use only. DIM-3 is a chemical probe and has not been approved for clinical use.

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to Assessing the Selectivity of Novel Kinase Inhibitors: A Case Study with 3-(2,6-Difluoro-4-iodophenyl)morpholine

For researchers in the vanguard of drug discovery, the synthesis of a novel small molecule with therapeutic potential is a moment of significant promise. However, the journey from a promising compound to a viable drug ca...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in the vanguard of drug discovery, the synthesis of a novel small molecule with therapeutic potential is a moment of significant promise. However, the journey from a promising compound to a viable drug candidate is paved with rigorous validation. A critical and often formidable hurdle in this process is the comprehensive assessment of the compound's selectivity for its intended biological target. This guide provides a detailed framework for researchers, scientists, and drug development professionals on how to approach the selectivity profiling of a novel compound, using the hypothetical molecule, 3-(2,6-Difluoro-4-iodophenyl)morpholine , as a case study.

The morpholine moiety is a privileged structure in medicinal chemistry, frequently incorporated into kinase inhibitors to enhance potency and improve pharmacokinetic properties.[1] The difluoro-iodophenyl group suggests a potential interaction within the ATP-binding pocket of a protein kinase. While the specific target of 3-(2,6-Difluoro-4-iodophenyl)morpholine is yet to be elucidated, this guide will proceed under the assumption that it is designed as a protein kinase inhibitor. The principles and methodologies detailed herein are broadly applicable to any novel compound targeting a specific protein or enzyme.

The Imperative of Selectivity Profiling

The human kinome comprises over 500 protein kinases, many of which share structural similarities in their ATP-binding sites.[2] Consequently, achieving inhibitor selectivity is a significant challenge.[3] A lack of selectivity can lead to off-target effects, where the inhibitor interacts with unintended kinases or other proteins, potentially causing toxicity and unforeseen side effects.[4][5] Therefore, early and comprehensive selectivity profiling is paramount to de-risk a drug discovery program and build a robust safety profile for a new chemical entity.

This guide will delineate a two-tiered approach to selectivity assessment: an initial, focused primary assay against the putative target, followed by a broad, high-throughput screen against a diverse panel of kinases.

Tier 1: Primary Target Engagement and Potency Determination

The initial step is to confirm that the synthesized compound, which we will refer to as "Morpholine-DFIP," engages its intended target and to quantify its potency. This is typically achieved through in vitro biochemical assays.

Experimental Workflow: Primary Kinase Assay

G cluster_0 Primary Assay: Potency (IC50) Determination A 1. Prepare Kinase, Substrate, and ATP Solution B 2. Serially Dilute Morpholine-DFIP A->B C 3. Incubate Kinase with Inhibitor B->C D 4. Initiate Reaction with ATP and Substrate C->D E 5. Measure Kinase Activity (e.g., Phosphorylation) D->E F 6. Plot Dose-Response Curve and Calculate IC50 E->F

Caption: Workflow for determining the in vitro potency (IC50) of a novel kinase inhibitor.

Detailed Protocol: Radiometric Filter Binding Assay for a Putative Serine/Threonine Kinase

This protocol describes a classic and robust method for measuring kinase activity.[3]

Materials:

  • Purified recombinant human kinase (e.g., a candidate serine/threonine kinase).

  • Specific peptide substrate for the kinase.

  • [γ-³³P]ATP (radiolabeled ATP).

  • Kinase reaction buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, and 0.25 mM DTT).

  • 10% Phosphoric acid.

  • P81 phosphocellulose paper.

  • Scintillation fluid and a scintillation counter.

  • Morpholine-DFIP, dissolved in DMSO.

Procedure:

  • Assay Preparation: Prepare a master mix containing the kinase and its peptide substrate in the kinase reaction buffer.

  • Compound Dilution: Perform a serial dilution of Morpholine-DFIP in DMSO to create a range of concentrations (e.g., from 100 µM to 1 nM). A DMSO-only control is essential.

  • Kinase-Inhibitor Pre-incubation: In a 96-well plate, add a small volume of each diluted compound concentration and the kinase/substrate master mix. Allow for a pre-incubation period (e.g., 15 minutes at room temperature) to permit the inhibitor to bind to the kinase.

  • Reaction Initiation: Initiate the kinase reaction by adding [γ-³³P]ATP to each well. The final ATP concentration should be close to the Kₘ for the specific kinase to accurately reflect the inhibitor's intrinsic affinity.[3]

  • Reaction Quenching: After a defined incubation period (e.g., 20 minutes at 30°C), stop the reaction by adding 10% phosphoric acid.

  • Substrate Capture: Spot the reaction mixture onto P81 phosphocellulose paper. The phosphorylated peptide substrate will bind to the paper, while the unreacted [γ-³³P]ATP will not.

  • Washing: Wash the P81 paper multiple times with phosphoric acid to remove any unbound radiolabeled ATP.

  • Quantification: Place the washed P81 paper in scintillation fluid and measure the amount of incorporated radioactivity using a scintillation counter.

  • Data Analysis: The radioactive counts are proportional to the kinase activity. Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which represents the concentration of the inhibitor required to reduce kinase activity by 50%.

Tier 2: Broad Kinome Selectivity Profiling

A potent IC₅₀ against the intended target is a promising start, but it does not guarantee selectivity. The next crucial step is to screen Morpholine-DFIP against a large panel of kinases to identify potential off-target interactions.[6] Several commercial services offer comprehensive kinase profiling.[7][8][9]

Experimental Workflow: Large-Scale Kinase Panel Screen

G cluster_1 Kinome-wide Selectivity Profiling G 1. Select a Diverse Kinase Panel (e.g., >300 kinases) H 2. Perform Single-Dose Screening (e.g., at 1 µM and 10 µM) G->H I 3. Identify 'Hits' with Significant Inhibition (e.g., >70% inhibition) H->I J 4. Determine IC50 Values for All Identified Hits I->J K 5. Analyze and Visualize Selectivity Data J->K

Caption: A streamlined workflow for assessing the kinome-wide selectivity of a compound.

Data Interpretation and Comparison

The results from a large-scale kinase screen are typically presented as the percentage of inhibition at one or two fixed concentrations. For any "hits" that show significant inhibition, a full IC₅₀ determination should be performed.[10]

To contextualize the selectivity of Morpholine-DFIP, it is essential to compare its performance against other known inhibitors of the putative target. Let's assume the intended target of Morpholine-DFIP is Kinase X. Below is a hypothetical data table comparing its selectivity profile with two other fictional inhibitors, Compound A (a known selective inhibitor) and Compound B (a known multi-kinase inhibitor).

Kinase TargetMorpholine-DFIP (IC₅₀, nM)Compound A (IC₅₀, nM)Compound B (IC₅₀, nM)
Kinase X (Intended Target) 15 10 25
Kinase Y (Off-target)>10,000>10,00050
Kinase Z (Off-target)1,500>10,000100
Kinase A (Off-target)>10,000>10,00075
Kinase B (Off-target)8005,00030

Analysis of Hypothetical Data:

  • Morpholine-DFIP demonstrates high potency against its intended target, Kinase X. It shows some off-target activity against Kinase Z and Kinase B, but with significantly lower potency (over 50-fold selectivity). This profile suggests a relatively selective inhibitor.

  • Compound A is highly selective for Kinase X, with no significant off-target activity observed in this panel. This represents an ideal selectivity profile.

  • Compound B is a potent inhibitor of Kinase X but also inhibits several other kinases with similar potency, indicating a lack of selectivity. Such a profile might be desirable for a multi-targeted therapy but could also lead to a higher risk of off-target toxicity.

Cellular Target Engagement: Bridging the Gap Between a Biochemical and a Biological Effect

While in vitro biochemical assays are essential for determining potency and selectivity, they do not fully recapitulate the complex environment inside a living cell.[3] Therefore, it is crucial to validate target engagement in a cellular context.

Cellular thermal shift assays (CETSA) or NanoBRET™ Target Engagement Intracellular Kinase Assays are powerful methods to confirm that a compound binds to its intended target within cells.[11] These assays measure the stabilization of the target protein upon ligand binding or the displacement of a tracer, respectively.

Concluding Remarks

The comprehensive assessment of a novel inhibitor's selectivity is a cornerstone of modern drug discovery. By employing a tiered approach, from initial potency determination to broad kinome screening and cellular target engagement, researchers can build a robust data package that informs the progression of a compound through the drug development pipeline. The methodologies and principles outlined in this guide, using the hypothetical molecule 3-(2,6-Difluoro-4-iodophenyl)morpholine as a case study, provide a solid framework for any scientist embarking on the characterization of a new chemical entity. A thorough understanding of a compound's selectivity profile is not merely an academic exercise; it is a critical step in the development of safer and more effective medicines.

References

  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315.
  • Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Retrieved from [Link]

  • Pharmaron. (n.d.). Biochemical Kinase Screening and Selectivity Profiling. Retrieved from [Link]

  • Sino Biological. (n.d.). Compound Screening and Profiling Services. Retrieved from [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • Uitdehaag, J. C., & Zaman, G. J. (2011). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Future medicinal chemistry, 3(12), 1537-1554.
  • MacDonald, M. L., Lamerdin, J., de-Almeida, S. F., & Gonzalez, M. I. (2012). Measuring and interpreting the selectivity of protein kinase inhibitors. Current opinion in pharmacology, 12(5), 577-585.
  • Zhang, J., Yang, P. L., & Gray, N. S. (2009). Targeting cancer with small molecule kinase inhibitors.
  • Cohen, P. (2002). Protein kinases--the major drug targets of the twenty-first century?. Nature reviews Drug discovery, 1(4), 309-315.
  • Karaman, M. W., Herrgard, S., Treiber, D. K., Gallant, P., Atteridge, C. E., Campbell, B. T., ... & Zarrinkar, P. P. (2008). A quantitative analysis of kinase inhibitor selectivity.
  • Davis, M. I., Hunt, J. P., Herrgard, S., Ciceri, P., Wodicka, L. M., Pallares, G., ... & Zarrinkar, P. P. (2011). Comprehensive analysis of kinase inhibitor selectivity.
  • Anastassiadis, T., Deacon, S. W., Devarajan, K., Ma, H., & Peterson, J. R. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity.
  • Gao, Y., Davies, S. P., Augustin, M., Woodward, A., Patel, U. A., Kovelman, R., & Harvey, K. J. (2013). A broad activity screen in support of a human kinome chemical genomics effort.
  • MacDonald, M. L., Lamerdin, J., de-Almeida, S. F., & Gonzalez, M. I. (2012). Identifying off-target effects and hidden phenotypes of drugs in human cells. Science signaling, 5(224), ra37.
  • Wodicka, L. M., Ciceri, P., Davis, M. I., Hunt, J. P., Pallares, G., Hocker, M., ... & Zarrinkar, P. P. (2010). Activation state-dependent binding of small molecule kinase inhibitors: a common feature of kinase inhibitor selectivity. Chemistry & biology, 17(11), 1241-1249.
  • Fabian, M. A., Biggs III, W. H., Treiber, D. K., Atteridge, C. E., Azimioara, M. D., Benedetti, M. G., ... & Zarrinkar, P. P. (2005). A small molecule–kinase interaction map for clinical kinase inhibitors.
  • Vieth, M., Higgs, R. E., Robertson, D. H., Shapiro, M., Gragg, E. A., & Hemmerle, H. (2004). Kinomics-based drug discovery. Drug discovery today, 9(19), 842-849.
  • Knight, Z. A., & Shokat, K. M. (2005). Features of selective kinase inhibitors. Chemistry & biology, 12(6), 621-637.
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Safety & Regulatory Compliance

Safety

Operational Guide: Disposal of 3-(2,6-Difluoro-4-iodophenyl)morpholine

[1] Executive Summary & Chemical Profile[2] Disposal of 3-(2,6-Difluoro-4-iodophenyl)morpholine requires strict adherence to Halogenated Organic Waste protocols.[1] Unlike standard organic amines, the presence of iodine...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Chemical Profile[2]

Disposal of 3-(2,6-Difluoro-4-iodophenyl)morpholine requires strict adherence to Halogenated Organic Waste protocols.[1] Unlike standard organic amines, the presence of iodine and fluorine atoms dictates specific incineration requirements to prevent the formation of toxic byproducts (e.g., acid gases like HF and HI) during thermal destruction.

This guide provides a self-validating workflow to ensure compliance with EPA (RCRA) standards and local EHS regulations.

Chemical Profile & Hazard Identification[3][4][5]
ParameterSpecificationOperational Implication
Chemical Class Halogenated Aromatic AmineMust be segregated from non-halogenated solvents to control disposal costs and safety.[1][2]
Key Hazards Irritant (Skin/Eye), Potential CorrosiveStandard nitrile gloves (0.11mm) are insufficient for prolonged contact; double-gloving recommended.[1]
Reactivity Acid-Sensitive, Oxidizer-SensitiveDo NOT mix with acidic waste streams (exothermic neutralization).[1] Do NOT mix with bleach (formation of chloramines/iodamines).[1]
Stability Light-Sensitive (C-I bond)Waste containers must be amber or foil-wrapped to prevent iodine liberation and pressure buildup.[1]
RCRA Status Characteristic Waste (Toxic/Corrosive)Not P- or U-listed, but treated as hazardous due to toxicity and halogen content.[1]

Pre-Disposal Risk Assessment[1]

Before initiating disposal, verify the state of the material.[1] The presence of the morpholine ring makes this compound basic.[3]

Critical Incompatibilities
  • Acids: Mixing this amine with acid waste (e.g., HCl, H₂SO₄) will generate significant heat.[1]

  • Oxidizers: Contact with peroxides or hypochlorites (bleach) can cleave the C-I bond, releasing toxic iodine vapor (

    
    ) or forming explosive N-halo species.[1]
    
Personal Protective Equipment (PPE) Matrix
  • Eyes: Chemical splash goggles (ANSI Z87.1).[1]

  • Skin: Double nitrile gloves or Silver Shield® laminate gloves if handling concentrated stock.[1]

  • Respiratory: If handling dry powder outside a fume hood, use an N95 or P100 particulate respirator.[1]

Step-by-Step Disposal Protocols

Scenario A: Solid Waste (Pure Compound or Contaminated Debris)

Applicable to: Expired stock, weigh boats, contaminated gloves, and spill cleanup materials.[1]

  • Containment: Place the solid material into a clear, chemically resistant polyethylene bag (minimum 4 mil thickness).

  • Secondary Containment: Place the sealed bag into a secondary bag (Double-Bagging).

  • Labeling: Affix a hazardous waste tag immediately.[1]

    • Constituents: "3-(2,6-Difluoro-4-iodophenyl)morpholine - Solid Debris"[1]

    • Hazard Checkbox: Toxic, Irritant.[1]

  • Transfer: Move to the Solid Hazardous Waste drum.

    • Note: Do not place in "Biohazard" or "Regular Trash."[1]

Scenario B: Liquid Waste (Reaction Mixtures or Stock Solutions)

Applicable to: Mother liquors, HPLC effluent, or dissolved stock.[1]

  • Segregation: Ensure the waste container is designated for Halogenated Organic Solvents .

    • Why? Even if dissolved in methanol (non-halogenated), the presence of the fluoro/iodo compound classifies the entire mixture as halogenated.

  • pH Check: If the solution is acidic (e.g., from an HPLC mobile phase with TFA), neutralize to pH 6–8 using Sodium Bicarbonate (

    
    ) before adding to the organic waste drum to prevent amine-acid exotherms.
    
  • Transfer: Pour into the High-Density Polyethylene (HDPE) carboy.

    • Funnel Use: Use a funnel with a grounding wire if the solvent carrier is flammable (e.g., Ethyl Acetate, THF).[1]

  • Labeling:

    • Constituents: List the solvent carrier (e.g., "Dichloromethane 90%") AND the solute ("3-(2,6-Difluoro-4-iodophenyl)morpholine <1%").

    • Tag: "Halogenated Organic Waste."[1][4]

Visual Workflow: Disposal Decision Tree

The following diagram illustrates the logical flow for categorizing and disposing of this specific compound to ensure stream integrity.

DisposalWorkflow Start Waste Generated: 3-(2,6-Difluoro-4-iodophenyl)morpholine StateCheck Determine Physical State Start->StateCheck IsLiquid Liquid / Solution StateCheck->IsLiquid IsSolid Solid / Debris StateCheck->IsSolid CheckpH Check pH Level IsLiquid->CheckpH Neutralize Neutralize with NaHCO3 (Prevent Exotherm) CheckpH->Neutralize If Acidic (< pH 6) SolventCheck Identify Solvent Carrier CheckpH->SolventCheck If Neutral/Basic Neutralize->SolventCheck HaloWaste Dispose in HALOGENATED Waste Carboy SolventCheck->HaloWaste Contains F/I atoms Bagging Double Bag (4 mil poly) IsSolid->Bagging Labeling Label: 'Toxic Solid Waste' Bagging->Labeling SolidBin Dispose in Solid Hazardous Waste Drum Labeling->SolidBin

Figure 1: Decision tree for segregating halogenated morpholine waste based on physical state and pH.[1]

Emergency Procedures

Spill Containment (Solid)
  • Evacuate the immediate area if dust is airborne.[1]

  • Don PPE: Goggles, double gloves, N95 mask.[1]

  • Sweep: Use a soft-bristle brush and dustpan.[1] Do not use compressed air.[1]

  • Clean: Wipe the surface with a soap/water solution, followed by an alcohol wipe.[1] Place all wipes in the solid waste bag.[1]

Spill Containment (Liquid)[6]
  • Absorb: Use vermiculite or polypropylene pads.[1]

  • Neutralize: If the spill involves strong acids or oxidizers, neutralize carefully before absorption.[1]

  • Disposal: Collect absorbent material as Solid Hazardous Waste (Scenario A).

References

  • U.S. Environmental Protection Agency (EPA). (2023).[1] Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 260-273.[1] Washington, D.C. [Link][1]

  • National Institutes of Health (NIH) - PubChem. (n.d.).[1] Morpholine Safety Data Sheet & Toxicity Profile.[1][Link][1]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1] Hazard Communication Standard: Safety Data Sheets.[Link][1]

  • Princeton University EHS. (2022).[1] Waste Removal and Waste Stream Guidelines: Halogenated Solvents.[1][2][Link][1]

Sources

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